Tert-butyl but-3-EN-1-ylcarbamate
Overview
Description
Tert-butyl but-3-EN-1-ylcarbamate is a chemical compound that belongs to the class of carbamates. It is commonly used in medical, environmental, and industrial research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl but-3-EN-1-ylcarbamate can be synthesized through various methods. One efficient method involves the reaction of benzyl cyanides with tert-butyl hydroperoxide under metal-free conditions. This process involves Csp3-H bond oxidation, C-CN bond cleavage, and C-O bond formation in one pot . Another common method is the use of tert-butoxycarbonyl (Boc) protecting groups, which can be installed and removed under relatively mild conditions .
Industrial Production Methods: Industrial production methods for this compound often involve the use of flow microreactor systems. This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, making the process more efficient, versatile, and sustainable compared to batch processes .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl but-3-EN-1-ylcarbamate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. It is commonly used in palladium-catalyzed synthesis of N-Boc-protected anilines .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include tert-butyl hydroperoxide, trifluoroacetic acid, and palladium catalysts. The conditions for these reactions are typically mild, making the compound versatile for various applications .
Major Products Formed: The major products formed from reactions involving this compound include N-Boc-protected anilines and tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position .
Scientific Research Applications
Tert-butyl but-3-EN-1-ylcarbamate has a wide range of scientific research applications. In chemistry, it is used as a protecting group for amines, which can be installed and removed under mild conditions . In biology and medicine, it is used in the synthesis of biologically active natural products, such as Indiacen A and Indiacen B . In industry, it is used in the production of polymers and pharmaceutical agents .
Mechanism of Action
The mechanism of action of tert-butyl but-3-EN-1-ylcarbamate involves the formation of a carbamic acid intermediate, which undergoes decarboxylation to produce a free amine. This process is facilitated by the presence of strong acids, such as trifluoroacetic acid . The molecular targets and pathways involved in this mechanism include the protonation of the tert-butyl carbamate and the subsequent loss of the tert-butyl cation .
Comparison with Similar Compounds
Tert-butyl but-3-EN-1-ylcarbamate is unique compared to other similar compounds due to its versatility and mild reaction conditions. Similar compounds include tert-butyl carbamate and tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate . These compounds share similar properties but differ in their specific applications and reaction conditions.
Properties
IUPAC Name |
tert-butyl N-but-3-enylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-5-6-7-10-8(11)12-9(2,3)4/h5H,1,6-7H2,2-4H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSXTMBDIBZHBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460443 | |
Record name | TERT-BUTYL BUT-3-EN-1-YLCARBAMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00460443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156731-40-7 | |
Record name | TERT-BUTYL BUT-3-EN-1-YLCARBAMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00460443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | But-3-en-1-amine, N-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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